3-Carboxypropyl oleanolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H54O5 |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
4-[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]oxybutanoic acid |
InChI |
InChI=1S/C34H54O5/c1-29(2)16-18-34(28(38)39-20-8-9-27(36)37)19-17-32(6)22(23(34)21-29)10-11-25-31(5)14-13-26(35)30(3,4)24(31)12-15-33(25,32)7/h10,23-26,35H,8-9,11-21H2,1-7H3,(H,36,37)/t23-,24-,25+,26-,31-,32+,33+,34-/m0/s1 |
InChI Key |
YHNBTCXZHZSNSH-VBIFBOFQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCCC(=O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCCC(=O)O)C |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 3 Carboxypropyl Oleanolate and Oleanolate Derivatives
Influence of the 3-Carboxypropyl Moiety on Biological Activity Profiles
The introduction of a 3-carboxypropyl group at the C-3 position of the oleanane (B1240867) skeleton, forming 3-Carboxypropyl oleanolate (B1249201), represents a strategic modification aimed at altering the molecule's physicochemical properties and biological interactions. While direct studies on 3-Carboxypropyl oleanolate are limited, the influence of such ester-linked side chains can be inferred from broader research on C-3 modified oleanolic acid derivatives.
Modification at the C-3 hydroxyl group is a common strategy to modulate bioactivity. Studies have shown that introducing ester or ether linkages at this position can significantly impact a compound's potency. For instance, research has indicated that the insertion of a longer chain at either the C-3 or C-17 position can increase the activity against topoisomerases I and IIα. nih.gov The 3-carboxypropyl moiety, with its terminal carboxylic acid, introduces a flexible, polar, and negatively charged functional group. This can influence several factors:
Solubility and Bioavailability: The addition of a polar carboxylic group can enhance the water solubility of the otherwise highly lipophilic oleanolic acid scaffold, which may improve its pharmacokinetic properties. researchgate.net
Target Interaction: The extended carboxypropyl chain can act as a linker, allowing the oleanane core to orient itself optimally within a biological target's binding site. The terminal carboxylate can form crucial hydrogen bonds or ionic interactions with amino acid residues in enzymes or receptors.
Enzyme Inhibition: In the context of enzyme inhibition, the distance between the triterpenoid (B12794562) core and the hydrophilic groups is critical. nih.gov The length and flexibility of the 3-carboxypropyl chain could provide the optimal spacing required for potent inhibition of certain enzymes, such as α-glucosidase or hyaluronidase (B3051955). mdpi.comsemanticscholar.org
The table below illustrates how different modifications at the C-3 and C-28 positions of oleanolic acid affect its anticancer activity, providing a comparative context for the potential effects of a carboxypropyl group.
| Compound/Derivative | Modification | Target Cell Line | Activity (IC₅₀) |
| Oleanolic Acid (OA) | Parent Compound | Hela | >100 µM |
| Derivative 1a | C-3 and C-28 modification | Hela | 2.74 µM mdpi.com |
| OA-HAD (13) | C-28 Hexane-1,6-diamine | MRSA | 10 µg/mL (MIC₅₀) mdpi.com |
| OA Parent Compound | Parent Compound | MRSA | 75 µg/mL (MIC₅₀) mdpi.com |
Stereochemical Considerations and Their Impact on Oleanolate Research Efficacy
The stereochemistry of the pentacyclic triterpenoid scaffold is a critical determinant of its biological activity. mdpi.com Oleanolic acid possesses several chiral centers, and the specific spatial arrangement of its functional groups dictates how it interacts with biological macromolecules, which are themselves chiral.
Key stereochemical aspects include:
Configuration at C-3: The hydroxyl group at C-3 is naturally in the β-orientation (axial). nih.gov Studies comparing 3β-OH and 3α-OH epimers have revealed significant differences in biological activity. For example, in one study on antibacterial effects, the 3α-OH epimer was found to be the more potent compound. mdpi.com Altering the configuration from 3β to 3α has also been shown to improve the selective index of antiviral compounds while maintaining their activity. nih.gov This highlights that the orientation of substituents on the A-ring is crucial for efficacy.
Ring Junctions: The rigid chair-like conformation of the rings, enforced by the stereochemistry at the ring junctions, positions the functional groups in specific spatial orientations. nih.gov Any perturbation of these arrangements can alter the molecule's ability to fit into a binding pocket. For instance, the trans-junction between rings C and D is considered more stable and is a key feature in the design of active derivatives. nih.gov
Exocyclic Groups: The steric characteristics of exocyclic methyl groups and other functions are also crucial determinants of bioactivity. mdpi.com The different positioning of a single methyl group is what distinguishes oleanolic acid from its isomer, ursolic acid, leading to moderate differences in their biological effects on certain cancer cell lines. nih.govtandfonline.com
These stereochemical nuances are paramount in oleanolate research. A failure to control or account for the stereochemistry during synthesis and evaluation can lead to inconsistent or misleading results, thereby reducing research efficacy.
Positional and Functional Group Effects on Oleanolate Derivative Activity
The structure-activity relationship (SAR) of oleanolates is profoundly influenced by the position and nature of functional groups on the pentacyclic framework. Researchers have systematically modified the A, C, and D rings to probe these effects. mdpi.commdpi.comnih.gov
C-3 Position: As discussed, modifications at the C-3 hydroxyl group are common. Besides esterification, oxidation of the hydroxyl to a ketone (3-oxo derivative) has been shown to significantly inhibit the growth of various cancer cells. tandfonline.com Introducing heterocyclic rings fused to the A-ring at positions C-2 and C-3 can also enhance anti-inflammatory activity. mdpi.com
C-12/C-13 Double Bond: The double bond in the C-ring is vital for many biological activities. SAR studies have highlighted its importance for inhibitory activity against both topoisomerase I and II. researchgate.net Epoxidation of this double bond is another synthetic route to create active analogues. nih.gov
C-28 Carboxyl Group: The carboxylic acid at C-17 (conventionally C-28) is a key site for modification. Conversion into esters or amides often leads to a significant increase in antitumor activity. nih.gov For example, introducing amide groups at C-28 is a characteristic of compounds with significant anti-inflammatory and anticancer activities. mdpi.com Conversely, decarboxylation at this position has been shown to decrease anti-hyaluronidase activity compared to derivatives retaining the carboxyl group. semanticscholar.org
The following table summarizes the effects of various functional group modifications on the α-glucosidase inhibitory activity of oleanolic acid derivatives, a key enzyme target for diabetes research.
| Compound | Modification | α-Glucosidase Inhibition (IC₅₀) |
| Derivative 24c | Modification at Ring A and C | 7.97 µM mdpi.com |
| Compound 2a | - | 59.5 µM researchgate.net |
| Acarbose (B1664774) (Control) | - | 845.3 µM |
Rational Design Principles for Tailoring Oleanolate Analogues
The accumulated SAR data provides a foundation for the rational design of new oleanolate analogues with tailored and improved biological activities. gardp.org The goal is to create molecules with enhanced potency, selectivity, and better pharmacokinetic profiles. researchgate.net
Key principles in this design process include:
Target-Specific Modifications: Design is often guided by the structure of the biological target. For instance, in designing topoisomerase inhibitors, docking studies are used to predict which oleanolic acid derivatives will bind most effectively. nih.govresearchgate.net This allows for the rational placement of functional groups to maximize interactions with key residues in the enzyme's active site.
Bioisosteric Replacement and Functional Group Manipulation: Replacing or modifying functional groups to improve properties is a core strategy. This includes converting the C-28 carboxyl group to amides or esters to enhance anticancer activity or introducing specific moieties like indole (B1671886) groups to boost anti-hyaluronidase effects. mdpi.comsemanticscholar.org
Scaffold Hopping and Hybridization: Sometimes, fragments of other known active molecules are combined with the oleanolic acid scaffold. For example, creating conjugates of oleanolic acid with non-steroidal anti-inflammatory drugs (NSAIDs) is a strategy to potentially increase therapeutic efficacy in cancer cells. encyclopedia.pub
Improving Pharmacokinetics: A major limitation of natural oleanolic acid is its poor water solubility and bioavailability. researchgate.netcsic.es A key design principle is to introduce functionalities, such as the aforementioned carboxypropyl group or peptide conjugates, to overcome these limitations and improve the compound's drug-like properties. mdpi.com
By applying these principles, medicinal chemists can move beyond serendipitous discovery and systematically engineer oleanolic acid derivatives with optimized activity against specific diseases. gardp.org
Pre Clinical Pharmacological Investigations of 3 Carboxypropyl Oleanolate
In Vitro Anti-inflammatory Activity and Related Pathways
Oleanolic acid and its derivatives have demonstrated significant anti-inflammatory properties across a variety of in vitro models. nih.govnih.govnih.gov These effects are attributed to the modulation of key inflammatory molecules and the signaling pathways that regulate their production. researchgate.netresearchgate.net
Research has consistently shown that oleanolic acid and its derivatives can suppress the production of critical inflammatory mediators. In macrophage and microglial cell lines stimulated by lipopolysaccharide (LPS), a potent inflammatory agent, oleanolic acid treatment leads to a significant reduction in nitric oxide (NO) production. nih.govmdpi.comnih.gov This is often associated with the downregulation of the gene expression for inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.commdpi.com
Furthermore, these compounds effectively inhibit the secretion of several pro-inflammatory cytokines. Studies using various cell models, including human synovial sarcoma cells (SW982) and microglial cells (BV2), have documented a dose-dependent decrease in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) following treatment with oleanolic acid or its derivatives. researchgate.netmdpi.commdpi.com For instance, in LPS-stimulated BV2 microglial cells, oleanolic acid pretreatment inhibited the release of IL-1β, IL-6, and TNF-α. mdpi.com Similarly, certain 11-oxo-oleanolic acid derivatives were found to suppress not only these cytokines but also chemokines like MCP-1 and MIP-1α, while upregulating the anti-inflammatory cytokine IL-10. mdpi.com
Table 1: Effect of Oleanolic Acid and its Derivatives on Inflammatory Mediators
| Compound/Derivative | Cell Line | Stimulant | Inhibited Mediators | Reference |
|---|---|---|---|---|
| Oleanolic Acid | RAW 264.7 | LPS | Nitric Oxide (NO), PGE2 | nih.govnih.gov |
| Oleanolic Acid | BV2 Microglia | LPS | NO, TNF-α, IL-1β, IL-6 | mdpi.com |
| Oleanolic Acid | HUVECs | LPS | TNF-α | nih.gov |
| 11-Oxo-oleanolic Acid Derivatives | BV2 Microglia | LPS | NO, IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α | mdpi.com |
| Oleanolic Acid Acetate (B1210297) | THP1-XBlue | poly(I) | IL-1β, IL-8, MCP-1 | mdpi.comnih.gov |
The anti-inflammatory effects of oleanolic acid and its derivatives are mechanistically linked to the inhibition of major intracellular signaling pathways that orchestrate the inflammatory response. bohrium.com
The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. nih.gov Oleanolic acid has been shown to inhibit the activation of NF-κB in multiple cell types. nih.govnih.gov This is achieved by preventing the degradation of its inhibitory protein, IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB. researchgate.netmdpi.com One study identified that oleanolic acid suppresses the expression of MafK, a modulator that can impact p65 acetylation, thereby inhibiting NF-κB activity. nih.gov Conjugates of oleanolic acid oximes with aspirin (B1665792) have also demonstrated enhanced downregulation of NF-κB activation in HepG2 hepatoma cells. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway, including its key components ERK, JNK, and p38, is also modulated by oleanolic acid. researchgate.netmdpi.com In IL-1β-stimulated SW982 cells, oleanolic acid restrained the phosphorylation of ERK, p38, and JNK. researchgate.net This inhibition of MAPK signaling contributes to the reduced expression of downstream inflammatory genes. mdpi.com
The Phosphatidylinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and inflammation, is another target. researchgate.net Oleanolic acid has been observed to inhibit the phosphorylation of Akt, thereby downregulating this signaling cascade and contributing to its anti-inflammatory and anti-cancer effects. mdpi.commdpi.com
Table 2: Modulation of Inflammatory Signaling Pathways by Oleanolic Acid and its Derivatives
| Compound/Derivative | Cell Line | Pathway(s) Inhibited | Key Effect | Reference |
|---|---|---|---|---|
| Oleanolic Acid | RAW 264.7 | NF-κB | Suppresses MafK expression, inhibits p65 acetylation | nih.govnih.gov |
| Oleanolic Acid | SW982 | MAPK, PI3K/Akt, NF-κB | Inhibits phosphorylation of ERK, p38, JNK, and Akt; prevents IκB-α degradation | researchgate.net |
| 11-Oxo-oleanolic Acid Derivatives | BV2 Microglia | NF-κB, MAPK, PI3K/Akt | Inhibits activation of all three pathways | mdpi.com |
| Oleanolic Acid Acetate | THP1-XBlue | NF-κB, MAPK | Decreased activation of NF-κB and MAPK signaling | mdpi.comnih.gov |
| Oleanolic Acid | HT22 | MAPK, NF-κB | Blocks LPS-induced phosphorylation of p38, JNK, and IκBα | researchgate.net |
In Vitro Antioxidant Mechanisms
Oleanolic acid is recognized for its potent antioxidant properties, which are exerted through both direct and indirect mechanisms to protect cells from oxidative damage. nbinno.commdpi.comnih.gov
Oleanolic acid and its derivatives can directly mitigate oxidative stress by reducing levels of intracellular reactive oxygen species (ROS). wjgnet.com In studies involving cells exposed to oxidative triggers like LPS or hydrogen peroxide, pretreatment with oleanolic acid resulted in a significant decrease in ROS production. mdpi.comnih.gov While its direct radical scavenging activity against species like DPPH and ABTS has been described as modest, its primary antioxidant strength appears to lie in its ability to bolster the cell's own defense systems. mdpi.commdpi.com However, it is noteworthy that in certain highly invasive breast cancer cells, oleanolic acid has been observed to act as a pro-oxidant, suggesting its effects can be context-dependent. mdpi.com
A key mechanism for the antioxidant activity of oleanolic acid is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates a wide array of genes encoding for antioxidant and detoxifying enzymes. nih.gov Oleanolic acid has been shown to promote the nuclear accumulation of Nrf2. nih.gov This translocation allows Nrf2 to bind to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. mdpi.com
Activation of the Nrf2 pathway by oleanolic acid and its derivatives leads to the increased expression of several crucial protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutamate-cysteine ligase (GCL). nih.govmdpi.comnih.gov For example, conjugates of oleanolic acid oximes with indomethacin (B1671933) were shown to increase protein levels of SOD-1 and NQO1 in normal hepatocytes. mdpi.com This upregulation of the endogenous antioxidant system enhances the cell's capacity to neutralize ROS and resist oxidative damage. mdpi.comnih.gov
Table 3: Effects of Oleanolic Acid and Derivatives on the Nrf2 Antioxidant Pathway
| Compound/Derivative | Cell Line / Model | Key Effect | Upregulated Genes/Proteins | Reference |
|---|---|---|---|---|
| Oleanolic Acid | Mouse Liver | Increased nuclear accumulation of Nrf2 | Nqo1, Gclc, Ho-1 | nih.gov |
| Oleanolic Acid | RAW 264.7 | Nrf2 activation | Nrf2 | nih.govmdpi.com |
| OAO-Indomethacin Conjugates | THLE-2 (Normal Hepatocytes) | Nrf2 activation and translocation | SOD-1, NQO1 | mdpi.com |
| Oleanolic Acid | Phalloidin-induced hepatotoxicity model | Nrf2 induction | Nrf2 battery | nih.gov |
| Oleanolic Acid | OGD/R-exposed SH-SY5Y cells | Upregulation of HO-1 | HO-1 | nih.gov |
Anti-proliferative and Cytotoxic Activity in Research Cell Lines
Oleanolic acid and, in particular, its semi-synthetic derivatives, have demonstrated significant anti-proliferative and cytotoxic activities against a broad spectrum of human cancer cell lines in vitro. nih.govmdpi.comnih.gov Modifications to the oleanolic acid scaffold have been a key strategy to enhance its anti-cancer potency. nih.gov
The cytotoxic effects have been documented in numerous cancer types, including leukemia, melanoma, lung, breast, prostate, liver, and cervical cancer. nih.govnih.govnih.govresearchgate.net For example, various acylated oxime derivatives of oleanolic acid significantly inhibited the growth of HeLa (cervical), KB (oral epithelial), MCF-7 (breast), and A-549 (lung) cancer cell lines at micromolar concentrations. nih.gov Similarly, new hydrogen sulfide-donating hybrids of oleanolic acid showed potent cytotoxicity against A549 cells. mdpi.com Studies on dimers of oleanolic acid also revealed high cytotoxic activity, with IC₅₀ values below 10 µM for SKBR-3 (breast), SKOV-3 (ovarian), PC-3 (prostate), and U-87 (glioblastoma) cell lines. mdpi.com
The mechanism of cell death is often attributed to the induction of apoptosis (programmed cell death) or cytotoxic autophagy. mdpi.comnih.gov Oleanolic acid has been shown to trigger apoptosis in melanoma cells via the NF-κB pathway and in hepatocellular carcinoma cells through mitochondrial dysfunction. mdpi.comnih.gov In breast cancer cells, a combination of oleanolic acid and ursolic acid induced cell death primarily through cytotoxic autophagy, which was linked to the inhibition of the AKT/mTOR signaling pathway. mdpi.com
Table 4: In Vitro Cytotoxic Activity of Oleanolic Acid and Its Derivatives
| Compound/Derivative | Cell Line(s) | Cancer Type | IC₅₀ / Effect | Reference |
|---|---|---|---|---|
| Oleanolic Acid | DU145 | Prostate | IC₅₀: 112.57 µg/mL | nih.gov |
| Oleanolic Acid | MCF-7 | Breast | IC₅₀: 132.29 µg/mL | nih.gov |
| Oleanolic Acid | U87 | Glioblastoma | IC₅₀: 163.60 µg/mL | nih.gov |
| 3-Oxo Oleanolic Acid | Various | Multiple, including melanoma | Significant growth inhibition | researchgate.net |
| Bromoacetoxyimine derivative of OA morpholide | A375, MeWo | Melanoma | Cytotoxic at 50-100 µM | nih.gov |
| Acylated Oxime Derivatives | HeLa, KB, MCF-7, A-549 | Cervical, Oral, Breast, Lung | Micromolar concentrations | nih.gov |
| Oleanolic Acid Dimers | SKBR-3, SKOV-3, PC-3, U-87 | Breast, Ovarian, Prostate, Glioblastoma | IC₅₀ < 10 µM | mdpi.com |
| OA + Ursolic Acid | MCF7, MDA-MB231 | Breast | Lethal at ≤10 µM via cytotoxic autophagy | mdpi.com |
| Calenduloside E (OA Saponin) | FTC133, 8505C, TPC-1 | Thyroid | Strong cytotoxic effect | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation in In Vitro Cancer Models
Publicly available research data focusing specifically on the induction of apoptosis or cell cycle modulation in in vitro cancer models by 3-Carboxypropyl oleanolate (B1249201) could not be identified in the performed searches. Studies on the parent compound, oleanolic acid, have demonstrated such activities, but specific investigations into this particular derivative are not presently available in the reviewed literature.
Inhibition of Angiogenesis in Pre-clinical Tumor Models
Specific preclinical studies investigating the direct inhibitory effects of 3-Carboxypropyl oleanolate on angiogenesis in tumor models were not found in the available search results. While the broader class of triterpenoids, including oleanolic acid, has been explored for anti-angiogenic properties, dedicated research on this specific ester derivative has not been identified.
Anti-diabetic Research Applications in Cellular and Non-human In Vivo Models
This compound, also known as CX08005, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. nih.govnih.govnih.gov This inhibitory action forms the basis of its anti-diabetic potential, which has been explored in various cellular and animal models.
Modulation of Glucose and Lipid Metabolism
Research in non-human in vivo models has demonstrated that CX08005 effectively modulates glucose and lipid metabolism, primarily by enhancing insulin sensitivity. nih.govnih.gov
In genetic and diet-induced animal models of type 2 diabetes, treatment with CX08005 has shown significant metabolic benefits. In diet-induced obese (DIO) mice, a 14-day treatment regimen ameliorated glucose intolerance in a dose-dependent manner and improved insulin sensitivity as indicated by a decrease in the homeostasis model assessment of insulin resistance (HOMA-IR) index. nih.gov Similarly, in genetically diabetic KKAy mice, CX08005 improved glucose intolerance, reduced fasting plasma glucose, and enhanced whole-body insulin sensitivity. nih.gov
The compound's effects extend to cellular models, where it directly promotes glucose uptake. In both 3T3-L1 adipocytes (fat cells) and C2C12 myotubes (muscle cells), CX08005 enhanced insulin-induced glucose uptake. nih.gov A maximum increase of 66.0% in glucose uptake was observed in 3T3-L1 adipocytes. nih.gov
Beyond glucose control, CX08005 has demonstrated a positive impact on lipid profiles associated with metabolic disease. In KKAy mice, treatment significantly reversed hypertriglyceridemia (high levels of triglycerides in the blood), and in DIO mice, it corrected hypercholesterolemia (high cholesterol). nih.gov
| Model System | Key Finding | Reference |
|---|---|---|
| DIO Mice | Ameliorated glucose intolerance and decreased HOMA-IR. nih.gov | nih.gov |
| DIO Mice | Corrected hypercholesterolemia. nih.gov | nih.gov |
| KKAy Mice | Improved glucose intolerance and whole-body insulin sensitivity. nih.gov | nih.gov |
| KKAy Mice | Reversed hypertriglyceridemia. nih.gov | nih.gov |
| 3T3-L1 Adipocytes | Enhanced insulin-induced glucose uptake (up to 66.0% increase). nih.gov | nih.gov |
| C2C12 Myotubes | Enhanced insulin-induced glucose uptake. nih.gov | nih.gov |
Influence on Insulin Signaling Pathways (e.g., Protein Tyrosine Phosphatase 1B Inhibition)
The primary mechanism for the anti-diabetic effects of this compound (CX08005) is its direct, competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov PTP1B is a key enzyme that dephosphorylates and thus deactivates the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), acting as a brake on the insulin signaling pathway. By inhibiting PTP1B, CX08005 effectively releases this brake, enhancing and prolonging the insulin signal.
In vitro enzymatic assays have shown that CX08005 exhibits potent, dose-dependent inhibitory activity against human PTP1B, with a reported half-maximal inhibitory concentration (IC50) of 7.81 × 10⁻⁷ M (or 0.781 µM). nih.govnih.gov Docking simulations suggest that the compound binds to the catalytic P-loop of the enzyme, specifically interacting with the catalytic residue Cys215 through hydrogen bonds, which accounts for its competitive mode of inhibition. nih.govnih.gov
The functional consequence of this inhibition has been demonstrated in cellular models. In insulin-treated HepG2 liver cells, CX08005 enhanced the insulin-stimulated tyrosine phosphorylation of both the insulin receptor β-subunit (IRβ) and IRS1 in a dose-dependent manner. nih.gov This indicates that the compound effectively amplifies the initial steps of the insulin signaling cascade within cells.
| Aspect | Finding | IC50 Value | Reference |
|---|---|---|---|
| Mechanism | Competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov | 0.781 µM | nih.govnih.gov |
| Mechanism | Binds to the catalytic P-loop and Cys215 residue of PTP1B. nih.gov | N/A | nih.gov |
| Cellular Effect | Enhanced insulin-stimulated phosphorylation of IRβ and IRS1 in HepG2 cells. nih.gov | N/A | nih.gov |
Hepatoprotective Investigations in In Vitro and Non-human In Vivo Models
The insulin-sensitizing properties of this compound (CX08005) have been leveraged in preclinical investigations into its potential for treating nonalcoholic fatty liver disease (NAFLD), a condition strongly associated with insulin resistance. nih.govnih.gov Studies in both KKAy and diet-induced obese (DIO) mice, which model NAFLD, have revealed significant hepatoprotective effects. nih.govnih.govpatsnap.com
Treatment with CX08005 was found to directly address the hallmark of NAFLD by significantly reducing hepatic lipid accumulation. nih.gov In KKAy mice, the compound lowered the triglyceride content in the liver by 16.5%. nih.gov This reduction in liver fat was also confirmed visually through B-ultrasound analysis, which showed a reduced hepatic echo-intensity attenuation coefficient. nih.gov
In addition to mitigating steatosis, CX08005 was shown to improve liver microcirculation, which is often impaired in NAFLD. nih.govnih.gov In vivo microscopy of the livers of DIO mice revealed that treatment with the compound ameliorated hepatic microcirculation dysfunction. nih.gov Specific improvements included increased red blood cell velocity and shear rate of blood flow in the central and interlobular veins. nih.govpatsnap.com Furthermore, CX08005 administration led to a decrease in the number of adhered leukocytes in the hepatic sinusoids and central veins, suggesting an anti-inflammatory effect within the liver microenvironment. nih.govnih.govpatsnap.com
| Model System | Effect | Specific Finding | Reference |
|---|---|---|---|
| KKAy Mice | Reduction of Hepatic Steatosis | Decreased liver triglyceride content by 16.5%. nih.gov | nih.gov |
| DIO Mice | Improved Microcirculation | Increased red blood cell velocity and shear rate in liver veins. nih.gov | nih.govpatsnap.com |
| DIO Mice | Anti-inflammatory | Decreased adhered leukocytes in central veins and hepatic sinusoids. nih.gov | nih.govnih.govpatsnap.com |
Neuroprotective Research in Cellular and Non-human Animal Models
While the parent compound oleanolic acid has been investigated for various neuroprotective properties, specific research on the neuroprotective effects of this compound (CX08005) in cellular or non-human animal models of neurodegenerative disease or acute neuronal injury was not identified in the performed searches. One study noted that CX08005 could rescue insulin effects in hypothalamic slices from obese mice, pointing to a potential role in central insulin sensitivity, but comprehensive neuroprotective studies are not yet available in the public domain. researchgate.net
Acetylcholinesterase Inhibition Studies
Acetylcholinesterase (AChE) inhibitors are a class of compounds investigated for their potential in managing neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine. explorationpub.com Research into the triterpenoid (B12794562) class of compounds, to which oleanolates belong, has shown potential for AChE inhibition.
Oleanolic acid (OA), the precursor to this compound, has been identified as a promising compound in this regard. In vitro studies using a TLC-bioautography assay determined the half-maximal inhibitory concentration (IC50) of oleanolic acid against acetylcholinesterase to be 9.22 μM. nih.gov In comparison, the standard drug galanthamine, used in the treatment of Alzheimer's disease, showed an IC50 of 0.044 µM in the same study. nih.gov Other derivatives of oleanolic acid have also been evaluated, with some showing significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BuChE). researchgate.net For instance, certain carbamate (B1207046) derivatives have demonstrated potent and selective inhibition of BuChE, with IC50 values as low as 0.12 ± 0.09 μM. researchgate.net
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Oleanolic Acid
| Compound | IC50 Value (µM) | Assay Method |
|---|---|---|
| Oleanolic Acid | 9.22 | TLC-bioautography |
| Galanthamine (Standard) | 0.044 | TLC-bioautography |
Data sourced from in vitro experimental results. nih.gov
Protection Against Oxidative Stress and Neuroinflammation
Neuroinflammation and oxidative stress are key pathological features in the progression of various neurodegenerative diseases. nih.govmdpi.com Microglia, the primary immune cells in the brain, can become overactivated by stimuli like lipopolysaccharide (LPS), leading to the release of inflammatory mediators and reactive oxygen species (ROS). nih.gov
Studies on oleanolic acid have demonstrated its neuroprotective potential by attenuating microglial activation. In experiments using LPS-stimulated BV2 microglial cells, pretreatment with oleanolic acid was shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov This effect was associated with the downregulation of the genes encoding these cytokines. nih.gov Furthermore, oleanolic acid helped to alleviate the intracellular production of nitric oxide (NO) and ROS induced by LPS, reinforcing the endogenous antioxidant defenses of the cells. nih.gov Research in animal models of ischemic stroke has also suggested that oleanolic acid can provide neuroprotection by reducing microglial activation, oxidative stress, and the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov These findings suggest that oleanolic acid and its derivatives may act as neuroprotective agents by mitigating oxidative stress and the inflammatory cascade in the brain. nih.govnih.gov
Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral) in In Vitro Models
The antimicrobial properties of oleanolic acid and its derivatives have been evaluated against a range of pathogens. Oleanolic acid has demonstrated activity against various Gram-positive bacteria, including Listeria monocytogenes, Enterococcus faecium, and Enterococcus faecalis. nih.gov Its effect on Gram-negative bacteria is generally weaker, a difference attributed to the presence of an outer membrane and drug efflux pumps in these bacteria. nih.gov
In vitro studies have determined the minimum inhibitory concentrations (MIC) for oleanolic acid against several bacterial strains. For L. monocytogenes, MIC values were reported to be in the range of 16-32 μg/mL, while for E. faecium and E. faecalis, the MICs were between 32-64 μg/mL. nih.gov The evaluation of antifungal activity for various plant-derived extracts has also been a subject of research, with MIC values for some methanolic extracts against fungi ranging from 50 to 400 µg/mL. nih.gov While specific antiviral data for this compound is not detailed, the broader class of triterpenoids has been associated with various pharmacological activities, including antiviral effects.
Table 2: Minimum Inhibitory Concentration (MIC) of Oleanolic Acid Against Select Bacteria
| Bacterial Strain | MIC Range (µg/mL) |
|---|---|
| Listeria monocytogenes | 16 - 32 |
| Enterococcus faecium | 32 - 64 |
| Enterococcus faecalis | 32 - 64 |
Data sourced from in vitro antimicrobial susceptibility tests. nih.gov
Enzyme Inhibition Studies for Specific Research Targets (e.g., Hyaluronidase (B3051955), α-Glucosidase)
Oleanolic acid and its derivatives have been investigated for their ability to inhibit various enzymes involved in physiological and pathological processes.
Hyaluronidase Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. d-nb.info The inhibition of this enzyme is a target in various therapeutic areas, including inflammation. researchgate.net Research has shown that oleanolic acid exhibits inhibitory effects on hyaluronidase. One study highlighted that the inhibition of hyaluronidase by certain extracts was comparable to that of oleanolic acid, which was used as a positive control. researchgate.net
α-Glucosidase Inhibition: Alpha-glucosidase inhibitors are used to manage type-2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. nih.gov Numerous plant-derived compounds, including triterpenoids, have been evaluated for this activity. nih.govnih.gov While specific IC50 values for this compound are not available, various plant extracts containing triterpenoids have shown potent α-glucosidase inhibition. nih.gov For example, a 60% ethanolic extract of Hyophorbe lagenicaulis, which contains triterpenoids, demonstrated an IC50 value of 41.25 ± 1.25 μg/mL, compared to the standard drug acarbose (B1664774) with an IC50 of 25.50 ± 0.45 μg/mL. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of a Triterpenoid-Containing Plant Extract
| Inhibitor | IC50 Value (µg/mL) |
|---|---|
| Hyophorbe lagenicaulis (60% ethanolic extract) | 41.25 ± 1.25 |
| Acarbose (Standard) | 25.50 ± 0.45 |
Data sourced from in vitro enzyme inhibition assays. nih.gov
Molecular and Cellular Mechanisms of Action of 3 Carboxypropyl Oleanolate
Target Identification and Validation in Research Models
The identification of molecular targets for oleanolic acid and its derivatives, including 3-Carboxypropyl oleanolate (B1249201), involves a combination of computational and experimental approaches. In silico modeling, such as molecular docking and dynamics simulations, helps predict potential protein binding partners. nih.gov These computational predictions are then validated through in vitro and in vivo experimental models.
One direct biochemical method for target identification involves labeling the small molecule or the potential protein target to directly detect binding. nih.gov Genetic approaches, such as RNA interference (RNAi) and CRISPR/Cas9 screening, are also employed to identify genes that either confer sensitivity or resistance to the compound, thereby pointing to its molecular target or pathway. nih.govbiocompare.com For instance, examining compound-resistant cell clones through transcriptome sequencing can reveal the intracellular targets of cytotoxic compounds. nih.gov
Phenotypic screening is another powerful approach where compounds are tested for their ability to induce a specific cellular phenotype, after which studies are conducted to identify the precise protein target responsible for the observed effect. biocompare.comsandboxaq.com Proteomic analyses, combining affinity purification with mass spectrometry, have been utilized to identify a wide range of candidate binding proteins for oleanolic acid derivatives. nih.gov
Through these methodologies, the I domain of integrin αM has been identified as a potential cellular target for oleanolic acid. nih.gov In vitro studies have demonstrated that oleanolic acid can induce the clustering of αM on macrophages. nih.gov Furthermore, proteomic analysis of a synthetic oleanane (B1240867) triterpenoid (B12794562), a derivative of oleanolic acid, identified numerous candidate binding proteins, including the mammalian target of rapamycin (B549165) (mTOR). nih.gov
Table 1: Methodologies for Target Identification of Oleanolate Derivatives
| Methodology | Description | Application Example |
|---|---|---|
| In Silico Modeling | Computational techniques like molecular docking and dynamics simulations to predict protein-ligand interactions. | Predicting the binding of oleanolic acid to the αM-I domain of integrin. nih.gov |
| Direct Biochemical Methods | Labeling of the small molecule or protein to directly observe binding events. | Detecting direct interaction between a compound and its protein target. nih.gov |
| Genetic Screening (RNAi, CRISPR/Cas9) | Systematically interrupting gene function to identify targets that mediate a compound's effects. | Identifying cancer vulnerabilities and drivers of drug response. biocompare.com |
| Phenotypic Screening | Testing compounds for a desired cellular effect and then identifying the responsible molecular target. | Identifying compounds that inhibit cancer cell growth and subsequently determining their mechanism of action. biocompare.com |
| Proteomics (Affinity Purification-Mass Spectrometry) | Identifying proteins that bind to a specific compound from a complex cellular mixture. | Identifying mTOR as a direct target of a synthetic oleanane triterpenoid. nih.gov |
Interaction with Cellular Signaling Pathways
Oleanolic acid and its derivatives have been shown to regulate the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. nih.govmdpi.comnih.gov Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govfrontiersin.org Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. frontiersin.org This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov
Research indicates that oleanolic acid can suppress NF-κB activity. nih.gov For instance, pretreatment with oleanolic acid has been observed to decrease lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 cells. nih.gov One proposed mechanism for this inhibition is the suppression of MafK expression, which in turn leads to the inhibition of p65 acetylation, a key step in NF-κB activation. nih.gov Furthermore, derivatives of oleanolic acid, such as oleanolic acid acetate (B1210297), have been found to reduce the expression of NF-κB target genes, including those for inflammatory cytokines and adhesion molecules. nih.gov This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory properties of these compounds. nih.gov
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus. nih.gov There, it binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, including HO-1, NAD(P)H:quinone oxidoreductase 1 (Nqo1), and glutamate-cysteine ligase catalytic subunit (Gclc), leading to their transcription. nih.govfrontiersin.org
Oleanolic acid is a known activator of the Nrf2 pathway. nih.gov Studies have shown that treatment with oleanolic acid leads to the nuclear accumulation of Nrf2 and increased mRNA expression of its target genes. nih.gov This activation of the Nrf2/HO-1 pathway enhances the cell's antioxidant capacity and protects against oxidative damage. nih.govnih.gov The ability of oleanolic acid and its derivatives to activate this pathway is a key component of their protective effects against various cellular stressors. mdpi.comnih.govnih.gov
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.commdpi.com This pathway is often dysregulated in various diseases, including cancer. mdpi.com The signaling cascade is initiated by the activation of PI3K, which then phosphorylates and activates Akt. mdpi.com Akt, in turn, can activate mTOR, a key protein kinase that controls many downstream cellular processes. mdpi.comnih.gov
Oleanolic acid and its derivatives have been demonstrated to modulate the PI3K/Akt/mTOR pathway. mdpi.comnih.gov Some studies have shown that these compounds can inhibit this signaling cascade in a dose-dependent manner. mdpi.com For example, oleanolic acid has been reported to inhibit the Akt/mTOR/S6K signaling pathway. mdpi.com Proteomic analysis has also identified mTOR as a direct target of a synthetic oleanolic acid derivative, which was shown to inhibit its kinase activity. nih.gov This modulation of the PI3K/Akt/mTOR pathway is a significant mechanism through which oleanolate derivatives can exert their effects on cell growth and proliferation. mdpi.comnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play crucial roles in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. mdpi.com These pathways are organized as three-tiered kinase cascades, where a MAP3K activates a MAP2K, which in turn activates a MAPK. nih.gov
There is significant crosstalk between the different MAPK pathways, as well as with other signaling networks. nih.govresearchgate.net For example, the p38 MAPK pathway can negatively regulate JNK activity. nih.gov Oleanolic acid and its derivatives have been shown to interact with the MAPK pathways. mdpi.comnih.gov For instance, oleanolic acid acetate has been reported to reduce MAPK signaling, which contributes to its inhibitory effect on the production of inflammatory cytokines. nih.gov The interaction of oleanolate derivatives with the complex and interconnected MAPK signaling network is an important aspect of their cellular activity. mdpi.comnih.gov
Gene Expression Profiling and Proteomic Analysis in Response to Oleanolate Derivatives
Gene expression profiling and proteomic analysis are powerful tools for understanding the global cellular response to treatment with oleanolate derivatives. nih.gov These approaches allow for the simultaneous monitoring of thousands of genes or proteins, providing a comprehensive view of the molecular changes induced by these compounds. nih.govresearchgate.net
Gene expression studies have revealed that oleanolic acid treatment can lead to increased hepatic mRNA expression of Nrf2 target genes, such as Nqo1, Gclc, and Ho-1. nih.gov Furthermore, analysis of cells treated with oleanolic acid derivatives has shown significant modulation of genes related to apoptosis, cell cycle, and inflammatory signaling pathways, including the NF-κB and TNF signaling pathways. nih.gov For example, target genes of NF-κB, such as NFKBIA and TNFAIP3, have been observed to have increased expression following treatment. nih.gov
Proteomic analyses have been instrumental in identifying the direct binding partners of oleanolic acid derivatives. By combining affinity purification with mass spectrometry, researchers have identified a large number of candidate proteins that interact with these compounds. nih.gov A notable finding from such studies is the identification of mTOR as a direct target of a synthetic oleanane triterpenoid. nih.gov This type of analysis provides a broad overview of the signaling networks affected by the compound, identifying pathways such as the retinoic acid receptor, estrogen receptor, and insulin (B600854) receptor signaling pathways as being targeted. nih.gov
Table 2: Key Signaling Pathways and Genes Modulated by Oleanolate Derivatives
| Signaling Pathway | Key Genes/Proteins Affected | Effect of Oleanolate Derivatives |
|---|---|---|
| NF-κB Pathway | NF-κB (p65), IκBα, MafK, NFKBIA, TNFAIP3 | Inhibition of NF-κB activation and target gene expression. nih.govnih.govnih.gov |
| Nrf2/HO-1 Pathway | Nrf2, Keap1, HO-1, Nqo1, Gclc | Activation of Nrf2 and increased expression of antioxidant genes. nih.gov |
| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Modulation, often inhibition, of pathway activity. nih.govmdpi.comnih.gov |
| MAPK Pathway | ERK, JNK, p38 | Crosstalk and modulation of signaling activity. mdpi.comnih.gov |
Mitochondrial Function and Energetics Studies
While direct studies on the effects of 3-Carboxypropyl oleanolate on mitochondrial function and energetics are not available in the current scientific literature, the broader family of oleanolic acid (OA) and its derivatives has been the subject of investigations in this area. These studies provide a foundation for understanding the potential mitochondrial-modulating activities of oleanolic acid derivatives.
Research has indicated that certain derivatives of oleanolic acid can be specifically engineered to target mitochondria, which are central to cellular energy production and apoptosis. researchgate.net For instance, the introduction of a triphenylphosphonium cation moiety to the oleanolic acid structure has been shown to enhance its accumulation within the mitochondria of cancer cells. researchgate.net This targeted approach has been linked to the induction of apoptosis through mechanisms that involve the production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential. researchgate.net
Conversely, oleanolic acid itself has demonstrated protective effects on mitochondria. In the context of myocardial ischemia-reperfusion injury, pretreatment with oleanolic acid was found to enhance the mitochondrial antioxidant mechanisms, suggesting a role in preserving mitochondrial integrity and function under cellular stress. mdpi.com Furthermore, in models of diabetes, oleanolic acid has been reported to improve mitochondrial ultrastructure and antioxidant capacity. mdpi.com Some studies have also shown that oleanolic acid can stimulate mitochondrial function and promote apoptosis in cancer cells by counteracting the suppression of key mitochondrial enzymes like cytochrome oxidase.
The anti-tumor activity of oleanolic acid has been associated with the activation of the mitochondrial apoptotic pathway, mediated by the upregulation of tumor protein p53 and cyclooxygenase-2 (COX-2). nih.gov Modifications to the oleanolic acid scaffold, such as the introduction of an α,β-unsaturated carbonyl group, have been shown to improve cytotoxic activity against various cancer cell lines. researchgate.net
Table 1: Effects of Oleanolic Acid and its Derivatives on Mitochondrial Parameters
| Compound/Derivative | Model System | Observed Effect on Mitochondria | Reference |
| Mitochondria-targeting OA derivative (with triphenylphosphonium) | A549 lung cancer cells | Induced apoptosis via ROS production and mitochondrial membrane potential depolarization. | researchgate.net |
| Oleanolic Acid | ex vivo rat heart model of ischemia-reperfusion | Protected against injury by enhancing mitochondrial antioxidant mechanisms. | mdpi.com |
| Oleanolic Acid | Diabetic rat models | Improved mitochondrial ultrastructure and antioxidant capacity. | mdpi.com |
| Oleanolic Acid | Breast cancer cells | Stimulated mitochondrial function and promoted apoptosis. | |
| Oleanolic Acid | Liver hepatocellular cells (HepG2) | Activated mitochondrial apoptotic pathway. | nih.gov |
Receptor-Ligand Interactions (e.g., TGR5)
The interaction of oleanolic acid and its derivatives with the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of metabolism, has been a subject of scientific inquiry. frontiersin.org TGR5 is activated by bile acids and plays a role in glucose homeostasis, energy expenditure, and inflammatory responses. frontiersin.org
Several studies have identified oleanolic acid as an agonist of TGR5. acs.orgnih.gov Structure-activity relationship (SAR) studies on pentacyclic triterpenoids have highlighted the importance of the C-3 hydroxyl group and the C-28 carboxylate group for TGR5 activation. frontiersin.org It is proposed that these molecules bind to TGR5 via three main interaction points: a hydrogen bond with the C-3 hydroxyl group, hydrophobic interactions with the pentacyclic skeleton, and a polar interaction with the C-28 carboxylic acid. frontiersin.org
The modification of the C-3 hydroxyl group, as is the case in this compound, would therefore be expected to significantly alter the interaction with TGR5. The esterification of this hydroxyl group would prevent the formation of the critical hydrogen bond, which could lead to a reduction or complete loss of TGR5 agonist activity. SAR studies on betulinic acid, a related triterpenoid, have shown that structural variations at the C-3 position can lead to major changes in potency at the TGR5 receptor. acs.org
Interestingly, there are conflicting reports regarding the effect of oleanolic acid on TGR5 signaling. While many studies identify it as a TGR5 agonist, one study suggested that oleanolic acid may alleviate intestinal inflammation by inhibiting TGR5-mediated cell apoptosis. Another recent study in piglets indicated that oleanolic acid supplementation suppressed TGR5 expression in the intestine. These findings suggest that the interaction of oleanolic acid with the TGR5 signaling axis may be more complex and potentially tissue-specific than previously understood.
Table 2: TGR5 Activating Potential of Oleanolic Acid and Related Triterpenoids
| Compound | Reported Activity at TGR5 | EC50 Value | Reference |
| Oleanolic Acid | Agonist | 1-3 µM | frontiersin.org |
| Ursolic Acid | Agonist | 1-3 µM | frontiersin.org |
| Betulinic Acid | Agonist | More potent than oleanolic acid in some assays | acs.org |
| Maslinic Acid | Agonist | - | frontiersin.org |
| Corosolic Acid | Agonist | - | frontiersin.org |
Pre Clinical Pharmacokinetic and Metabolic Characterization of 3 Carboxypropyl Oleanolate
Absorption Studies in In Vitro and Non-human In Vivo Models
Oleanolic acid, the parent compound of 3-carboxypropyl oleanolate (B1249201), is categorized as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low aqueous solubility and poor membrane permeability, which collectively lead to low oral bioavailability. nih.govnih.gov Preclinical studies utilizing various models have confirmed these characteristics and explored strategies to overcome them.
In vivo studies in rats using a single-pass intestinal perfusion model demonstrated that the absorption of oleanolic acid is inherently low. However, when formulated as a solidified phospholipid complex, its absorption was enhanced by 1.6 to 2.6 times compared to the pure compound. This improvement was attributed to enhanced permeability across the intestinal membrane. nih.gov
Further in vivo pharmacokinetic studies in Sprague Dawley rats evaluated oleanolic acid-loaded lactoferrin nanoparticles. Following oral administration, this nano-formulation led to a significant increase in oral absorption and bioavailability, achieving a relative bioavailability of 340.59% compared to the free drug. nih.gov Studies in growing pigs also noted that while the digestibility of oleanolic acid was high, its appearance in systemic circulation was weak, suggesting significant first-pass metabolism in the liver. nih.gov
These findings underscore the significant absorption barriers for oleanolate compounds and highlight that derivatization or advanced formulation is necessary to improve systemic exposure in research applications.
Distribution Analysis in Tissues of Research Animals
Following absorption, the distribution of oleanolic acid to various tissues has been investigated in several non-human models. Studies suggest that the liver is a primary site of distribution and action. In mouse models of cholestasis, orally administered oleanolic acid was shown to attenuate liver injury, indicating significant hepatic uptake. e-century.us Research on metabolic disorders in obese rats also points to the liver as a key target organ, where oleanolic acid was found to alleviate hepatic steatosis. acs.org
Beyond the liver, which is a major site of metabolism, oleanolic acid has been shown to distribute to other tissues. For instance, in animal models of atherosclerosis, oleanolic acid treatment resulted in reduced lipid accumulation in the liver and a decrease in the intimal thickening of arteries, suggesting distribution to the vascular system. nih.gov The extent and pattern of tissue distribution are crucial for understanding the compound's pharmacological activity in preclinical research. However, detailed quantitative tissue distribution studies for oleanolic acid and its derivatives, including 3-carboxypropyl oleanolate, remain an area for further investigation.
Metabolic Pathways and Metabolite Identification in Research Models
The metabolic fate of oleanolic acid has been explored in various research models, revealing that it undergoes extensive biotransformation. The primary metabolic pathways involve oxidation and glycosylation, leading to the formation of various metabolites.
Biotransformation Processes (e.g., Glycosylation, Oxidation)
Oxidation, particularly hydroxylation, is a key step in the metabolism of oleanolic acid. In preclinical models, this process is largely mediated by cytochrome P450 enzymes. One identified metabolic reaction is the regioselective hydroxylation at the C-23 position, which converts oleanolic acid into its chiral metabolite, 4-epi-hederagenin. mdpi.com Another hydroxylation product, queretaroic acid, has also been identified. semanticscholar.org
Glycosylation, the attachment of sugar moieties, is another significant biotransformation pathway. Microbial transformation studies have demonstrated the conversion of oleanolic acid into several glycosylated products, including oleanolic acid 28-O-β-d-glucopyranosyl ester and 3-O-(β-d-glucopyranosyl)-oleanolic acid-28-O-β-d-glucopyranoside. These biotransformation processes significantly alter the physicochemical properties of the parent compound, which can impact its subsequent distribution and excretion.
Identified Metabolites of Oleanolic Acid in Research Models
| Metabolite | Biotransformation Process | Reference |
|---|---|---|
| 4-epi-hederagenin | Oxidation (Hydroxylation) | mdpi.com |
| Queretaroic acid | Oxidation (Hydroxylation) | semanticscholar.org |
| Oleanolic acid 28-O-β-d-glucopyranosyl ester | Glycosylation |
Role of Cytochrome P450 Enzymes in Oleanolate Metabolism
Cytochrome P450 (CYP) enzymes play a central role in the Phase I metabolism of oleanolic acid. nih.gov In vitro studies using human liver microsomes have shown that CYP3A4 is the primary enzyme responsible for the hydroxylation of oleanolic acid to form 4-epi-hederagenin. mdpi.com
In addition to being a substrate for CYP enzymes, oleanolic acid also demonstrates inhibitory activity against certain isoforms. It has been found to be a competitive inhibitor of CYP3A4 and CYP1A2. nih.govresearchgate.net The inhibition constant (Ki) for CYP3A4-catalyzed midazolam 1-hydroxylation was determined to be 41.0 µM, and for CYP1A2-catalyzed phenacetin (B1679774) O-deethylation, it was 74.2 µM. nih.govresearchgate.net This dual role as both a substrate and an inhibitor of CYP enzymes suggests a potential for drug-drug interactions when co-administered with other compounds metabolized by these pathways. This is a critical consideration in the design of preclinical studies. nih.govnih.gov
Inhibitory Activity of Oleanolic Acid on Human CYP Isoforms
| CYP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| CYP3A4 | 78.9 | 41.0 | Competitive | nih.govresearchgate.net |
| CYP1A2 | 143.5 | 74.2 | Competitive | nih.govresearchgate.net |
Excretion Pathways in Pre-clinical Models
Information specifically detailing the excretion pathways of this compound or its parent compound, oleanolic acid, in preclinical models is not extensively documented in the available literature. However, based on its metabolism, it can be inferred that excretion likely occurs after biotransformation into more polar, water-soluble metabolites. The formation of hydroxylated and glycosylated derivatives increases the hydrophilicity of the molecule, facilitating its elimination from the body. Typically, such metabolites are excreted via renal (urine) or biliary (feces) routes. The significant hepatic uptake and metabolism of oleanolic acid suggest that biliary excretion could be a major pathway. nih.govacs.org Further studies are required to fully characterize the excretion routes and clearance rates in animal models.
Bioavailability Enhancement Strategies for Research Applications (e.g., Nanoparticles, Solid Dispersions)
Given the inherently low oral bioavailability of oleanolic acid, various formulation strategies have been investigated in preclinical research to improve its absorption and systemic exposure. hilarispublisher.comumw.edu.plviromii.comnih.gov These approaches primarily focus on enhancing its solubility and/or permeability.
One effective strategy involves the use of nanoparticles . A novel delivery system using lactoferrin nanoparticles to encapsulate oleanolic acid was developed and tested in Sprague Dawley rats. nih.gov This formulation significantly improved the dissolution rate, with over 90% of the drug released within 10 minutes, compared to less than 30% for the free compound. nih.gov This enhanced dissolution translated to a marked improvement in in vivo pharmacokinetic parameters. nih.gov
Another successful approach is the formation of a solidified phospholipid complex . A study prepared an oleanolic acid-phospholipid complex with hydroxyapatite (B223615) as a carrier. nih.gov This formulation, referred to as OPCH, was designed to improve both solubility and permeability. Pharmacokinetic analysis in rats showed that the OPCH formulation alone increased the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to unformulated oleanolic acid. nih.gov
These advanced delivery systems demonstrate that overcoming the biopharmaceutical challenges of oleanolates is feasible, enabling more effective and reproducible preclinical research. hilarispublisher.com
Pharmacokinetic Parameters of Oleanolic Acid Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|
| Oleanolic Acid (unformulated) | 59.5 | 259.6 | 100 | nih.gov |
| OPCH (Phospholipid Complex) | 78.7 | 306.6 | ~118 | nih.gov |
| OPCH + Ketoconazole | 131.3 | 707.7 | ~273 | nih.gov |
| Oleanolic Acid (unformulated) | 28.31 ± 4.13 | 110.12 ± 18.35 | 100 | nih.gov |
Advanced Analytical Methodologies for 3 Carboxypropyl Oleanolate Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 3-Carboxypropyl oleanolate (B1249201) due to its high resolution, sensitivity, and adaptability. It is widely employed for both quantitative analysis and purification.
The development of a robust HPLC method for quantifying 3-Carboxypropyl oleanolate involves the systematic optimization of several chromatographic parameters. Given its structural similarity to oleanolic acid, methods developed for the parent compound serve as an excellent starting point.
Typically, reverse-phase (RP) chromatography is employed, utilizing a C18 column. The mobile phase often consists of a mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and an aqueous component, frequently acidified with formic acid, acetic acid, or phosphoric acid to ensure the protonation of the carboxyl groups and achieve sharp, symmetrical peaks. Detection is commonly performed using a UV detector, often at wavelengths around 210 nm, where the carboxyl group exhibits some absorbance.
Method validation is performed according to established guidelines to ensure reliability and accuracy. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For analogous compounds like oleanolic acid, validated HPLC methods demonstrate excellent performance across these metrics.
Table 1: Representative HPLC Method Validation Parameters for Oleanolic Acid Analysis
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | shimadzu.com |
| Concentration Range | 0.01 - 100 µg/mL | shimadzu.comresearchgate.net |
| LOD | 0.15 ng/mL - 0.1 µg/mL | shimadzu.comresearchgate.net |
| LOQ | 0.75 ng/mL - 1 µg/mL | shimadzu.comnih.gov |
| Precision (RSD) | < 5% | researchgate.netnih.gov |
| Accuracy (Recovery) | 97% - 106% | shimadzu.comnih.gov |
This table presents typical validation data for oleanolic acid, which is structurally similar to this compound and serves as a reference for expected method performance.
To overcome the challenge of poor UV absorption characteristic of triterpenoids, HPLC is often coupled with more universal detection methods.
HPLC with Diode Array Detection (HPLC-DAD): A DAD detector provides spectral information across a range of wavelengths simultaneously. While this compound lacks a strong chromophore, DAD allows for the selection of the optimal, albeit weak, absorption wavelength (around 210 nm) and can assess peak purity by comparing spectra across the peak. This helps in distinguishing the analyte from co-eluting impurities that may have different UV spectra.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): The ELSD is a quasi-universal detector that is independent of the analyte's optical properties. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes HPLC-ELSD particularly suitable for the analysis of compounds like this compound that lack UV chromophores. The response is dependent on the concentration of the analyte, making it a powerful tool for quantification in complex matrices where baseline separation from all other components is not feasible.
Gas Chromatography-Mass Spectrometry (GC-MS) for Oleanolate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive identification based on mass spectra. However, due to the low volatility and polar nature of triterpenoid (B12794562) acids like this compound, direct analysis is not feasible. A crucial derivatization step is required to convert the polar functional groups (hydroxyl and carboxylic acid) into more volatile and thermally stable analogues. nih.gov
The most common derivatization technique is silylation, where active protons are replaced by a trimethylsilyl (B98337) (TMS) group. bohrium.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to derivatize the molecule. bohrium.commdpi.com The resulting TMS-ether and TMS-ester are sufficiently volatile for GC analysis.
The subsequent MS analysis provides a fragmentation pattern that serves as a chemical fingerprint for the molecule, allowing for confident identification by comparison to spectral libraries or by interpretation of the fragmentation pathways. nih.gov This technique is highly valuable for qualitative screening of oleanolates in complex plant extracts. nih.gov
Hyphenated Techniques for Complex Mixture Analysis (e.g., UPLC-Q-Orbitrap-HRMS)
For the analysis of this compound in highly complex mixtures such as biological fluids or herbal extracts, advanced hyphenated techniques are indispensable. Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole-Orbitrap (Q-Orbitrap) or Quadrupole Time-of-Flight (Q-TOF) system, provides unparalleled sensitivity and selectivity.
UPLC systems use columns with smaller particle sizes (<2 µm), leading to faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. nih.gov When coupled with HRMS, this technique allows for:
Accurate Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically <5 ppm error). This enables the determination of the elemental composition of the parent ion of this compound and its fragments, greatly enhancing confidence in its identification.
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) capabilities allow for the isolation of the parent ion, its fragmentation, and the analysis of the resulting product ions. This provides detailed structural information that can be used to confirm the identity of the compound and differentiate it from isomers. nih.govnih.gov
High Sensitivity: Techniques like UPLC-Q-Orbitrap-HRMS offer very low limits of detection, often in the sub-ng/mL range, which is essential for pharmacokinetic studies or for detecting trace amounts in natural products. nih.govnih.gov
Spectroscopic Characterization in Research Context (e.g., NMR, IR, HRMS)
Spectroscopic methods are fundamental for the unequivocal structural confirmation of this compound, especially after its synthesis or isolation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for de novo structure elucidation. The ¹H NMR spectrum would show characteristic signals for the olefinic proton (H-12) of the oleanane (B1240867) skeleton around δ 5.3-5.5 ppm. rsc.org The protons of the carboxypropyl group would exhibit distinct signals in the aliphatic region. The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, with the carboxyl carbons and the olefinic carbons (C-12 and C-13) showing characteristic chemical shifts. rsc.orgacgpubs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxyl groups (around 1700 cm⁻¹), and the C=C stretch of the double bond (around 1650 cm⁻¹). researchgate.netresearchgate.netroyalsocietypublishing.org
High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. researchgate.net The fragmentation pattern observed in HRMS can further confirm the structure. For the oleanane skeleton, a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring is often observed, which helps to confirm the core triterpenoid structure. researchgate.netresearchgate.net
Chromatographic Techniques for Oleanolate Extraction and Isolation in Research
The initial step in analyzing this compound from a natural source or reaction mixture involves extraction and purification.
Extraction: A variety of extraction techniques can be employed, with the choice depending on the matrix.
Conventional Methods: Maceration or Soxhlet extraction using organic solvents like ethanol, methanol, or chloroform (B151607)/methanol mixtures are commonly used. nih.govhrpub.org
Modern Methods: Techniques like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE) with CO₂ can offer faster extraction times and reduced solvent consumption. researchgate.netakjournals.comnih.govgoogle.com
Isolation: Following extraction, chromatographic techniques are used to isolate the target compound.
Column Chromatography: Gravity column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for initial purification, separating compounds based on polarity.
Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample cleanup and concentration prior to HPLC or GC analysis. nih.govtandfonline.com C18 or other reverse-phase cartridges are commonly used to retain the triterpenoid, which is then eluted with a stronger organic solvent.
Preparative HPLC: For obtaining highly pure this compound for use as a reference standard or for biological testing, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
Computational and in Silico Studies of 3 Carboxypropyl Oleanolate
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential protein targets for 3-Carboxypropyl oleanolate (B1249201) and elucidating the molecular interactions that govern its biological activity.
In studies involving derivatives of oleanolic acid, molecular docking has been successfully employed to predict their binding to various protein targets implicated in cancer. For instance, α,β-unsaturated ketone derivatives of oleanolic acid have been docked into the active sites of mTOR, PI3K, and PARP1 proteins. bezmialem.edu.tr The docking scores, which are indicative of binding affinity, revealed that these derivatives have the potential to interact favorably with these targets. bezmialem.edu.tr Specifically, the calculated IFD scores for one of the most active compounds were -10.291 kcal/mol for mTOR, -10.897 kcal/mol for PI3K, and -10.505 kcal/mol for PARP1. bezmialem.edu.tr
Similarly, molecular docking simulations of oleanolic acid derivatives with the Epidermal Growth Factor Receptor (EGFR) have provided insights into their structure-activity relationships as potential anticancer agents. mdpi.com Furthermore, oleanolic acid itself has been identified as an allosteric agonist of integrin αM through a combination of in silico modeling and in vitro analysis. frontiersin.org Molecular docking revealed that oleanolic acid likely binds to the αM-I domain in its extended-open conformation. frontiersin.org
While specific molecular docking studies on 3-Carboxypropyl oleanolate are not extensively documented, the existing research on related oleanolic acid derivatives provides a strong foundation for predicting its potential biological targets and binding interactions. The introduction of the 3-carboxypropyl group at the C-3 position of oleanolic acid can be expected to influence its binding profile, potentially leading to novel interactions with target proteins.
| Oleanolic Acid Derivative | Protein Target | Docking Score (kcal/mol) |
|---|---|---|
| α,β-unsaturated ketone derivative (4c) | mTOR | -10.291 |
| α,β-unsaturated ketone derivative (4c) | PI3K | -10.897 |
| α,β-unsaturated ketone derivative (4b) | PARP1 | -10.505 |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of ligand-protein complexes over time, offering insights into the stability of binding and the conformational changes that may occur upon ligand interaction.
A notable example of the application of MD simulations to the oleanane (B1240867) scaffold is the study of oleanolic acid's interaction with the integrin αM-I domain. frontiersin.org These simulations were conducted to investigate the stability of the binding of oleanolic acid to both the extended-closed and extended-open conformations of the αM-I domain. frontiersin.org The results indicated that oleanolic acid binding can enhance the flexibility of the α7 helix and encourage its movement away from the N-terminus. frontiersin.org This suggests that oleanolic acid may facilitate the conformational change of the αM-I domain from a less active to a more active state. frontiersin.org
Such simulations are crucial for understanding the allosteric modulation of protein function by ligands like oleanolic acid and its derivatives. For this compound, MD simulations could be employed to explore how the 3-carboxypropyl substituent affects the dynamics and stability of its interactions with potential protein targets, providing a more comprehensive understanding of its mechanism of action at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent derivatives.
QSAR studies have been performed on oleanolic acid derivatives to understand the structural requirements for their activity as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity. researchgate.net These studies utilize molecular descriptors that quantify various physicochemical properties of the molecules to build predictive models of their inhibitory activity. researchgate.net
For oleanolic acid lactones and bromolactones, Structure-Activity Relationship (SAR) analysis has been conducted to evaluate their cytotoxic profiles. nih.gov This type of analysis, which is a precursor to QSAR, helps in identifying the key structural features that contribute to the observed biological activity. nih.gov
By applying QSAR modeling to a series of compounds that includes this compound, it would be possible to determine the influence of the 3-carboxypropyl group on a specific biological activity. The insights gained from such models could then be used to guide the synthesis of new oleanolate derivatives with optimized properties, such as enhanced potency or improved selectivity.
Prediction of Biological Activity and ADME Parameters (Computational)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, as it helps to identify compounds with favorable pharmacokinetic profiles. Various computational tools and models are available to predict these properties based on the chemical structure of a molecule.
Computational ADME analysis has been applied to novel derivatives of α,β-unsaturated ketones based on oleanolic acid. bezmialem.edu.tr The results of these calculations indicated that the drug-likeness parameters for these compounds were within the acceptable ranges defined by Lipinski's and Jorgensen's rules. bezmialem.edu.tr However, it has been noted that oleanolic acid itself has a high lipophilicity, with a logP value that can be above the generally accepted range for good oral bioavailability. thieme-connect.com
For oleanolic acid, in silico pharmacokinetic studies have been conducted to predict its ability to cross the blood-brain barrier (BBB). mdpi.com Parameters such as the logarithm of the blood-to-brain partition coefficient (logBB), the logarithm of the permeability–surface area product (logPS), and the unbound fraction in plasma (Fu) and brain (Fb) were calculated. mdpi.com
The ADME properties of this compound can be computationally predicted to assess its potential as a drug candidate. The introduction of the polar carboxypropyl group is likely to alter the physicochemical properties of the parent oleanolic acid, which could have a significant impact on its ADME profile.
| Parameter | Predicted Value |
|---|---|
| logBB | -0.78 |
| logPS | -2.73 |
| logPSFb | -1.35 |
| Fu (%) | 1.02 |
| Fb (%) | 1.02 |
Virtual Screening for Novel Oleanolate-Based Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be based on the structure of the ligand (ligand-based virtual screening) or the structure of the target protein (structure-based virtual screening).
The oleanane scaffold, being a privileged structure in medicinal chemistry, is an excellent candidate for use in virtual screening campaigns to discover novel bioactive compounds. nih.gov By using the oleanane core as a query, it is possible to search for compounds with similar structural features that may exhibit interesting biological activities.
Scaffold hopping is a virtual screening strategy that aims to identify compounds with different core structures but similar biological activity to a known active compound. nih.gov This can be particularly useful for discovering new chemical entities with improved properties or for navigating around existing intellectual property. The oleanolate scaffold can serve as a starting point for scaffold hopping exercises to identify novel chemotypes with similar therapeutic potential.
While specific virtual screening studies focusing on this compound as a query molecule are not widely reported, the principles of virtual screening and scaffold hopping are highly applicable. The unique structural features of this compound could be used to design focused virtual screening libraries or to search for novel scaffolds that mimic its key interactions with biological targets.
Future Perspectives and Research Gaps for 3 Carboxypropyl Oleanolate Studies
Exploration of New Pharmacological Activities in Diverse Pre-clinical Models
While 3-Carboxypropyl oleanolate (B1249201) has been investigated for certain biological effects, its full pharmacological spectrum is likely broader than what is currently known. Future research should venture into unexplored therapeutic areas using a variety of pre-clinical models.
Existing research on oleanolic acid derivatives has revealed a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govnih.gov For instance, various derivatives have shown potent anti-HIV activity and cytotoxicity against human tumor cell lines. tandfonline.com The structural modifications at the C-3 position, as seen in 3-Carboxypropyl oleanolate, have been shown to be crucial for these activities. tandfonline.com
Future pre-clinical studies should aim to investigate the efficacy of this compound in models of:
Neurodegenerative Diseases: Given the neuroprotective effects observed with other triterpenoids, exploring the potential of this compound in models of Alzheimer's and Parkinson's disease is a logical next step. explorationpub.com
Metabolic Disorders: The role of oleanolic acid in modulating metabolic pathways suggests that this compound could be a candidate for studies in diabetes, obesity, and non-alcoholic fatty liver disease. wjgnet.com
Autoimmune Diseases: The anti-inflammatory properties of oleanolic acid derivatives warrant investigation into their potential to modulate immune responses in conditions like rheumatoid arthritis and multiple sclerosis.
Resistant Infections: As antimicrobial resistance is a growing global threat, screening this compound against a panel of multidrug-resistant bacteria and fungi could uncover new therapeutic options. nih.gov
A summary of potential new pharmacological activities for investigation is presented in Table 1.
| Therapeutic Area | Pre-clinical Model Examples | Potential Mechanism of Action |
| Neurodegenerative Diseases | Transgenic mouse models of Alzheimer's (e.g., APP/PS1) | Modulation of neuroinflammation, reduction of oxidative stress, anti-apoptotic effects explorationpub.com |
| Metabolic Disorders | Diet-induced obesity models, db/db mice for type 2 diabetes | Improvement of insulin (B600854) sensitivity, regulation of lipid metabolism, anti-inflammatory effects in adipose tissue wjgnet.com |
| Autoimmune Diseases | Collagen-induced arthritis model in mice, experimental autoimmune encephalomyelitis (EAE) model | Suppression of pro-inflammatory cytokines, modulation of immune cell proliferation and function |
| Resistant Infections | In vitro and in vivo models of MRSA, Pseudomonas aeruginosa, and Candida albicans infections | Disruption of bacterial membranes, inhibition of biofilm formation, synergistic effects with existing antibiotics nih.gov |
Development of Advanced Oleanolate Analogues with Enhanced Specificity and Potency
The synthesis of derivatives from the basic oleanolic acid scaffold is a promising strategy to improve its therapeutic properties. mtroyal.ca Future work should focus on creating novel analogues of this compound with enhanced specificity for their molecular targets and increased potency. This can be achieved through targeted structural modifications.
Key strategies for developing advanced analogues include:
Modifications of the Carboxypropyl Chain: Altering the length and branching of the ester chain at the C-3 position could influence the compound's solubility, bioavailability, and interaction with target proteins.
Derivatization at Other Positions: Introducing functional groups at other positions of the oleanane (B1240867) skeleton, such as the C-28 carboxyl group or within the ring structure, could lead to compounds with novel or enhanced activities. nih.gov For example, the synthesis of oleanolic acid derivatives with modifications on the A, C, and E rings has yielded compounds with significant biological activities. mdpi.com
Hybrid Molecules: Conjugating this compound with other pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or existing anticancer agents, could result in synergistic effects and multi-target therapies.
The design and synthesis of these new analogues should be guided by computational modeling and structure-activity relationship (SAR) studies to predict their biological activity and optimize their properties. nih.gov
Integration of Multi-omics Approaches in Oleanolate Research
To gain a deeper understanding of the mechanisms of action of this compound, the integration of multi-omics technologies is essential. These approaches can provide a comprehensive view of the molecular changes induced by the compound in biological systems.
Relevant multi-omics approaches include:
Transcriptomics: RNA sequencing (RNA-seq) can identify changes in gene expression profiles in response to treatment with this compound, revealing the signaling pathways and cellular processes it modulates. nih.gov
Proteomics: Analyzing the proteome can uncover changes in protein expression and post-translational modifications, providing insights into the compound's direct and indirect protein targets. mdpi.com
Metabolomics: Studying the metabolome can reveal alterations in metabolic pathways, which is particularly relevant for investigating the effects of this compound on metabolic diseases. nih.gov A targeted metabolomics approach has been successfully used to study the effects of oleanolic acid in different brain regions of spontaneously hypertensive rats. nih.gov
Integrated multi-omics analysis can help to construct a comprehensive picture of the compound's biological effects, identify novel biomarkers of its activity, and facilitate the discovery of new therapeutic applications. frontiersin.orgnih.gov
Application of Emerging Technologies in Oleanolate Synthesis and Evaluation
Recent advancements in chemical synthesis and biological evaluation can significantly accelerate the research and development of this compound and its analogues.
Emerging technologies that should be applied include:
High-Throughput Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of this compound analogues for screening.
High-Content Screening (HCS): HCS technologies allow for the simultaneous evaluation of multiple cellular parameters in response to compound treatment, providing a more detailed understanding of its effects on cell health and function.
Computational Docking and Molecular Dynamics Simulations: These in silico methods can predict the binding of this compound and its analogues to specific protein targets, guiding the design of more potent and selective compounds. mdpi.com
Novel Drug Delivery Systems: The development of advanced formulations, such as nanoparticles or liposomes, can improve the solubility, bioavailability, and targeted delivery of this compound, enhancing its therapeutic efficacy. mdpi.com
By embracing these technologies, researchers can streamline the process of drug discovery and development for this promising class of compounds.
Methodological Refinements in Pre-clinical Research and Translational Pathways
To ensure the successful translation of pre-clinical findings into clinical applications, it is crucial to adopt rigorous and standardized methodologies in the study of this compound.
Key methodological refinements to consider are:
Standardized Pre-clinical Models: The use of well-characterized and validated animal models that accurately mimic human diseases is essential for obtaining reliable and reproducible results. xybion.com
Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to establish a clear relationship between its concentration and therapeutic effect. nih.gov
Blinding and Randomization: To minimize bias, pre-clinical studies should be conducted in a blinded and randomized manner. nih.gov
Translational Biomarkers: The identification and validation of biomarkers that can be used to monitor the therapeutic response to this compound in both pre-clinical models and human subjects are critical for facilitating its clinical development.
By addressing these methodological considerations, the transition from pre-clinical research to clinical trials for this compound can be made more efficient and successful, ultimately bringing new therapeutic options to patients.
Q & A
Basic Research Questions
Q. What synthetic routes are available for producing 3-carboxypropyl derivatives of oleanolic acid, and how do reaction conditions influence yields?
- Methodological Insight : 3-Carboxypropyl oleanolate derivatives are synthesized via esterification or succinylation of oleanolic acid. For example, oleanolic acid (OA) can undergo benzylation at the 28-O position using benzyl chloride, followed by succinylation at the 3-O position with succinic anhydride to yield 3-O-succinyl-28-O-benzyl oleanolate . Reaction conditions (e.g., solvent polarity, temperature, stoichiometry) critically impact regioselectivity and yield. For instance, benzylation typically requires anhydrous conditions and catalytic bases like K₂CO₃ to prevent hydrolysis.
- Data Note : NMR (¹H/¹³C) and HRMS are essential for confirming intermediate structures (e.g., 28-O-benzyl oleanolate) and final products .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Methodological Insight : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity.
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., oleanane skeleton protons at δ 0.7–1.5 ppm, carboxylic protons at δ 12–14 ppm) .
- X-ray crystallography : For crystalline derivatives (e.g., triphenylphosphonium salts), refine unit cell parameters to confirm bond lengths and angles (e.g., C–O = 1.32–1.34 Å in carboxylate groups) .
Q. What standard analytical methods are used to quantify this compound in biological matrices?
- Methodological Insight : LC-MS/MS is preferred for sensitivity and specificity:
- Sample prep : Solid-phase extraction (C18 cartridges) to isolate the compound from urine or serum.
- Ionization : Electrospray ionization (ESI) in negative mode for carboxylate anions (e.g., [M−H]⁻ at m/z 515.3 for this compound).
- Calibration : Use deuterated analogs (e.g., d₄-3-carboxypropyl oleanolate) as internal standards to correct matrix effects .
Advanced Research Questions
Q. How do structural modifications (e.g., esterification at 3-O vs. 28-O) alter the bioactivity of this compound derivatives?
- Methodological Insight :
- In vitro assays : Compare apoptosis induction (e.g., B16–F10 melanoma cells) between 3-O-succinyl and 28-O-benzyl derivatives. Use flow cytometry (Annexin V/PI staining) to quantify apoptotic populations .
- SAR analysis : Succinylation at 3-O enhances water solubility and cellular uptake, while benzylation at 28-O increases lipophilicity and membrane permeability .
- Contradiction Alert : Some studies report that 3-O modifications reduce cytotoxicity due to steric hindrance of the triterpenoid core, necessitating dose-response validation .
Q. What advanced techniques resolve contradictions in the reported metabolic stability of this compound derivatives?
- Methodological Insight :
- Microsomal assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways.
- Stable isotope tracing : Label the carboxylpropyl chain with ¹³C to track metabolites in urine or bile (e.g., glucuronidated or sulfated conjugates) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, steric effects) influence the crystallinity of this compound salts?
- Methodological Insight :
- X-ray diffraction : Analyze hydrogen-bond networks (e.g., O–H···F interactions in hexafluorophosphate salts) using Mercury software.
- Torsion angle analysis : Staggered vs. eclipsed conformations in alkyl chains (e.g., C1–C2 torsion angles of 60° vs. 180°) affect packing efficiency .
- Data Table :
| Parameter | Value (Hexafluorophosphate Salt) |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell volume | 654.3 ų |
| H-bond distance | 2.68–2.72 Å (O–H···F) |
Contradiction Analysis
Q. Why do some studies report divergent cytotoxic effects of this compound derivatives across cell lines?
- Resolution Strategy :
- Cell-specific uptake : Use fluorescent probes (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation in resistant vs. sensitive lines.
- Microenvironment factors : Test under hypoxic vs. normoxic conditions; hypoxia-inducible factor (HIF-1α) may downregulate pro-apoptotic pathways .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous DMF for benzylation) to ensure batch-to-batch consistency .
- Toxicology Compliance : Adhere to REACH/CLP guidelines for handling corrosive derivatives (e.g., skin corrosion category 1B; use PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
